molecular formula C4H14O8P2 B12674852 Tetrakis(hydroxymethyl)phosphonium dihydrogen phosphate CAS No. 34762-86-2

Tetrakis(hydroxymethyl)phosphonium dihydrogen phosphate

Cat. No.: B12674852
CAS No.: 34762-86-2
M. Wt: 252.10 g/mol
InChI Key: VSILTKFIPVZOAK-UHFFFAOYSA-M
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Description

Tetrakis(hydroxymethyl)phosphonium dihydrogen phosphate is an organophosphorus compound known for its applications in various fields, including chemistry, biology, and industry. It is a white, water-soluble salt that has garnered interest due to its unique chemical properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(hydroxymethyl)phosphonium dihydrogen phosphate can be synthesized by treating phosphine with formaldehyde in the presence of hydrochloric acid. The reaction proceeds as follows:

PH3+4H2C=O+HCl[P(CH2OH)4]Cl\text{PH}_3 + 4 \text{H}_2\text{C=O} + \text{HCl} \rightarrow [\text{P}(\text{CH}_2\text{OH})_4]\text{Cl} PH3​+4H2​C=O+HCl→[P(CH2​OH)4​]Cl

This reaction yields tetrakis(hydroxymethyl)phosphonium chloride, which can then be converted to the dihydrogen phosphate form through further reactions .

Industrial Production Methods

In industrial settings, the synthesis of tetrakis(hydroxymethyl)phosphonium compounds often involves the use of high-concentration phosphine in off-gas streams. The reaction is catalyzed by copper chloride (CuCl2) and conducted at a reaction temperature of 60°C . This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(hydroxymethyl)phosphonium dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxide derivatives.

    Reduction: It can be reduced to form phosphine.

    Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide (NaOH) for reduction and various oxidizing agents for oxidation. The reactions are typically conducted under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include tris(hydroxymethyl)phosphine and phosphine oxide derivatives, which have applications in various fields .

Mechanism of Action

The mechanism by which tetrakis(hydroxymethyl)phosphonium dihydrogen phosphate exerts its effects involves its ability to react with primary and secondary amines of various amino acids. This reaction forms stable complexes that can be used in various applications, such as cell encapsulation and drug delivery . The compound’s ability to form covalent bonds with amines makes it a versatile cross-linking agent in protein-based materials .

Comparison with Similar Compounds

Similar Compounds

  • Tetrakis(hydroxymethyl)phosphonium chloride
  • Tetrakis(hydroxymethyl)phosphonium sulfate
  • Tris(hydroxymethyl)phosphine

Uniqueness

Tetrakis(hydroxymethyl)phosphonium dihydrogen phosphate is unique due to its specific chemical structure, which allows it to form stable complexes with a wide range of biomolecules. This property makes it particularly useful in applications requiring stable and biocompatible materials .

Properties

CAS No.

34762-86-2

Molecular Formula

C4H14O8P2

Molecular Weight

252.10 g/mol

IUPAC Name

dihydrogen phosphate;tetrakis(hydroxymethyl)phosphanium

InChI

InChI=1S/C4H12O4P.H3O4P/c5-1-9(2-6,3-7)4-8;1-5(2,3)4/h5-8H,1-4H2;(H3,1,2,3,4)/q+1;/p-1

InChI Key

VSILTKFIPVZOAK-UHFFFAOYSA-M

Canonical SMILES

C(O)[P+](CO)(CO)CO.OP(=O)(O)[O-]

Origin of Product

United States

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